Product packaging for 4-(Benzyloxy)-7-methyl-1H-indole(Cat. No.:CAS No. 19499-90-2)

4-(Benzyloxy)-7-methyl-1H-indole

Cat. No.: B579469
CAS No.: 19499-90-2
M. Wt: 237.302
InChI Key: AQOWFISTBQALKW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-7-methyl-1H-indole is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . Its CAS registry number is 19499-90-2 . This compound is part of the indole class of heterocyclic organic compounds, which are widely recognized as privileged structures in medicinal chemistry and drug discovery. Indole derivatives are frequently investigated as key intermediates and building blocks in organic synthesis . They serve as core scaffolds for developing novel molecules with potential biological activity. For instance, various substituted indole compounds have been studied for their antitumor properties and their role as inhibitors of enzymes like Glycogen Synthase Kinase 3β (GSK-3β) . Other research explores indole-2-carboxylate derivatives for their broad-spectrum antiviral activities . As a benzyloxy-substituted indole, this product is intended for research and development purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO B579469 4-(Benzyloxy)-7-methyl-1H-indole CAS No. 19499-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOWFISTBQALKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694569
Record name 4-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-90-2
Record name 4-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rationale for Research on 4 Benzyloxy 7 Methyl 1h Indole

Precursor Synthesis and Strategic Functionalization for Indole Cyclization

The efficient synthesis of this compound and its analogues relies heavily on the strategic preparation and functionalization of aromatic precursors primed for indole ring formation.

Preparation of 6-Benzyloxy-2-nitrotoluene and Related Aromatic Intermediates

A common and critical precursor for the synthesis of 4-benzyloxy-substituted indoles is 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate is typically prepared from 2-methyl-3-nitrophenol (B1294317). The synthesis involves the benzylation of the phenolic hydroxyl group. orgsyn.org

A standard procedure for this transformation involves reacting 2-methyl-3-nitrophenol with benzyl chloride in the presence of a base, such as anhydrous potassium carbonate, in a solvent like dimethylformamide (DMF). orgsyn.org The reaction mixture is heated to facilitate the nucleophilic substitution, affording 6-benzyloxy-2-nitrotoluene in high yield after purification. orgsyn.org An alternative method utilizes sodium methoxide (B1231860) in ethanol (B145695) to deprotonate the phenol, followed by the addition of benzyl chloride. google.com

Starting MaterialReagentsProductYield
2-Methyl-3-nitrophenolBenzyl chloride, Potassium carbonate, DMF6-Benzyloxy-2-nitrotoluene90% orgsyn.org
3-Methyl-4-nitrophenolBenzyl chloride, Sodium methoxide, Ethanol5-Benzyloxy-2-nitrotolueneNot specified google.com

Formation of Activated Styrene (B11656) Derivatives for Ring Closure

The subsequent step in many indole syntheses involves the conversion of the nitrotoluene derivative into an activated styrene, which is a key intermediate for cyclization. A widely used method is the reaction of 6-benzyloxy-2-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine (B122466). orgsyn.orgwikipedia.org

This reaction forms a β-nitrostyrene derivative. Specifically, reacting 6-benzyloxy-2-nitrotoluene with DMFDMA and pyrrolidine in DMF at reflux leads to the formation of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in excellent yield. orgsyn.org The presence of the electron-donating amino group and the electron-withdrawing nitro group on the styrene backbone makes these compounds highly activated for subsequent reductive cyclization. wikipedia.org These intermediates are often intensely colored, typically red, due to their extended π-conjugation. wikipedia.org The formation of these activated styrenes is a crucial step that sets the stage for the construction of the indole ring. oup.comacs.org

Starting MaterialReagentsProductYield
6-Benzyloxy-2-nitrotolueneN,N-Dimethylformamide dimethyl acetal, Pyrrolidine, DMF(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene95% orgsyn.org

Indole Ring Formation: Established and Emerging Synthetic Routes

Several established and emerging synthetic methods are available for the construction of the indole nucleus from appropriately substituted aromatic precursors. The choice of method often depends on the desired substitution pattern and the stability of the functional groups present.

Adaptations of the Batcho-Leimgruber Indole Synthesis for 4,7-Disubstituted Indoles

The Batcho-Leimgruber indole synthesis is a powerful and widely used method for preparing indoles from o-nitrotoluenes. wikipedia.orgclockss.org This two-step process first involves the formation of an enamine from the o-nitrotoluene, as described in section 2.1.2. wikipedia.org The second step is a reductive cyclization of the resulting β-nitrostyrene to form the indole ring. wikipedia.orgresearchgate.net

This method is particularly well-suited for the synthesis of 4,7-disubstituted indoles because the required substituted o-nitrotoluenes are often readily accessible. wikipedia.org For the synthesis of 4-benzyloxyindole, the intermediate (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene is subjected to reductive cyclization. orgsyn.org Common reducing agents for this transformation include Raney nickel with hydrazine (B178648) hydrate (B1144303), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org The use of Raney nickel and hydrazine is a classic approach that proceeds under relatively mild conditions and often provides high yields of the desired indole. orgsyn.orgwikipedia.org This method avoids the harsh acidic or strongly basic conditions required by some other indole syntheses, making it compatible with sensitive functional groups like the benzyloxy protecting group. orgsyn.org

Utility of the Reissert Indole Synthesis in Benzyloxyindole Preparation

The Reissert indole synthesis provides an alternative route to indoles from o-nitrotoluenes. wikipedia.orgrsc.org This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgrsc.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield the corresponding indole-2-carboxylic acid. wikipedia.org Subsequent decarboxylation by heating affords the final indole. wikipedia.org

Synthesis MethodKey StepsAdvantagesDisadvantages
Batcho-Leimgruber 1. Enamine formation from o-nitrotoluene. 2. Reductive cyclization.High yields, mild conditions, good for sensitive substituents. wikipedia.orgCan require specific formamide acetals. orgsyn.org
Reissert 1. Condensation with diethyl oxalate. 2. Reductive cyclization to indole-2-carboxylic acid. 3. Decarboxylation.Well-established method.Can have modest overall yields, may require harsh decarboxylation conditions. orgsyn.orgwikipedia.org

Palladium-Catalyzed Heteroannulation and Cyclization Strategies for Indole Scaffolds

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including indoles. dokumen.pub These methods offer powerful alternatives to traditional syntheses, often proceeding with high efficiency and functional group tolerance.

One prominent example is the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. vulcanchem.comub.edu This method allows for the direct formation of 2,3-disubstituted indoles. While not directly applicable to the synthesis of this compound from a nitrotoluene precursor, it represents a key strategy for constructing highly substituted indole cores.

More relevant to the synthesis from nitroaromatics are palladium-catalyzed reductive cyclization reactions. mdpi.combeilstein-journals.orgunimi.it For instance, β-nitrostyrenes can undergo reductive cyclization to form indoles using a palladium catalyst and a reducing agent, sometimes with carbon monoxide or a CO surrogate. mdpi.combeilstein-journals.org These reactions can be advantageous, but their success often depends on the specific substitution pattern of the nitrostyrene (B7858105). For example, the presence of an aryl substituent at the alpha position of the nitrostyrene can lead to good yields, while unsubstituted variants may result in lower yields due to competing polymerization reactions. mdpi.com Palladium-catalyzed methods represent an evolving and powerful toolkit for the synthesis of complex indoles. aablocks.com

Post-Synthetic Derivatization and Structural Transformations of the this compound Core

The this compound scaffold serves as a versatile platform for the development of a wide array of structurally diverse analogues. Its strategic post-synthetic modification allows for the introduction of various pharmacophores and functional groups, enabling the fine-tuning of its chemical and biological properties. Key transformations include the elaboration of substituents at the C2 and C3 positions, selective deprotection of the benzyl group, and the introduction of new functionalities onto the indole nucleus.

Synthesis of Carboxylic Acid and Carboxamide Derivatives

The introduction of carboxylic acid and carboxamide moieties is a common strategy to enhance the pharmacological profile of indole-based compounds. These functional groups can act as crucial hydrogen bond donors and acceptors, significantly influencing molecular interactions with biological targets.

The synthesis of indole-2-carboxylic acid derivatives often begins with the functionalization of the this compound core. A common route involves Vilsmeier-Haack formylation at the C3 position, followed by further transformations. However, to obtain C2-carboxylic acids, methods like the Reissert indole synthesis can be adapted, or one can start from a pre-functionalized precursor. For instance, a 7-bromo-4-(benzyloxy)-1H-indole-2-carboxylic acid can be a key intermediate. nih.gov Subsequent esterification, for example, using dimethyl sulfate (B86663) in the presence of a base like sodium hydride, yields the corresponding methyl ester. nih.gov This ester can then be hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to provide the carboxylic acid. google.com

The resulting carboxylic acid is a versatile handle for creating a library of carboxamide derivatives. Standard peptide coupling conditions are employed, reacting the indole-2-carboxylic acid with a diverse range of primary or secondary amines. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can facilitate this amide bond formation. nih.gov This approach allows for the systematic exploration of the chemical space around the indole core, leading to compounds with varied properties. google.com A variety of indole-2-carboxamide derivatives have been synthesized using these methods, highlighting the robustness of this synthetic strategy. sci-hub.sesci-hub.se

Table 1: Representative Reagents for Carboxamide Synthesis

Coupling ReagentDescription
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; a water-soluble carbodiimide (B86325) used to activate carboxyl groups.
HATU Hexafluorophosphate azabenzotriazole tetramethyl uronium; a highly efficient peptide coupling agent.
DCC N,N'-Dicyclohexylcarbodiimide; a classic coupling reagent that forms a dicyclohexylurea byproduct.

Generation of Hydrazide and Arylidene Hydrazide Analogues

Building upon the synthesis of carboxylic acid esters, the generation of hydrazide and arylidene hydrazide analogues introduces a new set of functional motifs with distinct chemical properties. The hydrazide group is a key pharmacophore found in numerous biologically active molecules. nih.govrroij.com

The synthesis of this compound-2-carbohydrazide is typically achieved by reacting the corresponding methyl or ethyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux. This nucleophilic acyl substitution reaction proceeds readily to give the desired hydrazide.

These hydrazides serve as pivotal intermediates for the synthesis of arylidene hydrazides, also known as hydrazones. researchgate.net This transformation is accomplished through the acid-catalyzed condensation of the hydrazide with a variety of aromatic or heterocyclic aldehydes. nih.govresearchgate.net The reaction is often carried out in refluxing ethanol with a catalytic amount of acetic acid. researchgate.net This modular approach allows for the creation of a large library of derivatives by simply varying the aldehyde component, introducing diverse aryl and heteroaryl moieties into the final structure. researchgate.net The structures of these resulting compounds are typically confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry. nih.govresearchgate.net

Table 2: Synthesis of Arylidene Hydrazides from 4-(Benzyloxy)-1H-indole-2-carboxylic Acid Hydrazide researchgate.net

Reactant 1Reactant 2 (Aldehyde)Product
4-Benzyloxyindole-2-carboxylic acid hydrazideAromatic or Heterocyclic Aldehydes4-Benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides

Selective Debenzylation for Accessing Hydroxyindole Systems

The benzyl group at the C4-position serves as an effective protecting group for the hydroxyl functionality during various synthetic transformations. Its removal is a critical step to access the corresponding 4-hydroxy-7-methyl-1H-indole systems, which are often the ultimate targets for biological evaluation.

Selective O-debenzylation is most commonly and cleanly achieved through catalytic hydrogenation. nih.gov This method typically involves treating the this compound derivative with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂). nih.gov The reaction is usually performed in a protic solvent like ethanol or methanol (B129727). The benzyl group is hydrogenolyzed to toluene, leaving the free hydroxyl group on the indole ring. This method is generally high-yielding and chemoselective, leaving other functional groups, including the indole ring itself, intact under controlled conditions.

Alternative, harsher methods for ether cleavage, such as using strong Lewis acids like tin(IV) chloride (SnCl₄) or boron trichloride (B1173362) (BCl₃), are available but may lack the selectivity of catalytic hydrogenation, potentially affecting other sensitive functional groups on the molecule. dal.ca Therefore, catalytic hydrogenation remains the preferred method for the deprotection of such benzyloxyindoles. nih.gov

Table 3: Common Conditions for Selective O-Debenzylation

ReagentsSolventConditions
H₂, Pd(OH)₂/CEthanol (EtOH)60 °C, 14 h nih.gov
H₂, Pd/CEthanol (EtOH)Room Temperature researchgate.net

Introduction of Diverse Functional Groups (e.g., Alkyl, Aryl, Halogen)

To further explore structure-activity relationships, diverse functional groups can be introduced onto the this compound core. The electronic nature of the existing benzyloxy and methyl groups influences the regioselectivity of these transformations.

Halogenation: Direct electrophilic halogenation of the indole ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the electron-rich C3 position. To achieve halogenation at other positions, such as C5 or C6, directed synthesis from a pre-functionalized precursor is often necessary. For example, starting with a bromo-substituted aniline (B41778) in an indole synthesis can place a halogen at a specific position on the benzene (B151609) ring portion of the indole. nih.gov

Alkylation and Arylation: The introduction of alkyl and aryl groups can be achieved through various methods. Friedel-Crafts type reactions can introduce acyl groups, which can then be reduced to their alkyl analogues. More modern and selective methods include transition-metal-catalyzed cross-coupling reactions. For instance, if a halogenated derivative of this compound is prepared (e.g., a 5-bromo or 6-bromo derivative), Suzuki or Stille coupling can be used to introduce a wide variety of aryl or vinyl groups. Similarly, C-H activation provides a direct route for functionalization. Rhodium(III)-catalyzed C-H activation has been successfully used for the C2-alkylation of indoles with nitroolefins. semanticscholar.org N-alkylation at the indole nitrogen can also be readily achieved using an alkyl halide in the presence of a base like sodium hydride in DMF. sci-hub.se

These post-synthetic modifications are crucial for generating a diverse chemical library from the this compound core, enabling a thorough investigation of its potential applications.

Spectroscopic and Structural Elucidation of 4 Benzyloxy 7 Methyl 1h Indole and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural assignment of 4-(benzyloxy)-7-methyl-1H-indole. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the exact placement of substituents on the indole (B1671886) ring can be verified.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous structures such as 4-benzyloxyindole (B23222) orgsyn.org, 7-methylindole, and N-acylated 4-benzyloxyindoles beilstein-journals.org. The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring, the benzyloxy group, and the methyl group. The NH proton of the indole ring typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The aromatic protons of the indole and benzyl (B1604629) moieties would resonate in the range of 6.5-7.6 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are expected as a singlet around 5.1-5.2 ppm, and the C7-methyl protons would appear as a singlet in the upfield region, likely around 2.3-2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the indole ring typically appear between 100 and 140 ppm. The benzylic carbon (-CH₂-) would be expected around 70 ppm, while the methyl carbon would be found in the upfield region (around 15-20 ppm). The purity of the compound can be assessed by the absence of significant unassignable signals in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
NH8.0 - 8.5 (br s)-
Indole Aromatic CH6.5 - 7.3 (m)100 - 128
Benzyl Aromatic CH7.3 - 7.5 (m)127 - 129
-OCH₂-5.1 - 5.2 (s)~70
-CH₃2.3 - 2.5 (s)~16
Indole Quaternary C-115 - 140
Benzyl Quaternary C-~137

Note: Predicted values are based on analysis of structurally similar compounds. orgsyn.orgbeilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features.

The N-H stretching vibration of the indole ring is typically observed as a sharp to medium band in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations from both the indole and benzyl rings are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. A key feature is the C-O-C stretching of the benzyl ether, which typically gives rise to a strong absorption band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretch3400 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1450 - 1600
Benzyl Ether C-O-CStretch~1250

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₆H₁₅NO), the calculated molecular weight is approximately 237.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. researchgate.net

The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M]⁺ or [M+H]⁺. A characteristic fragmentation pathway would involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) ion at m/z 91. Another significant fragment would likely result from the loss of the entire benzyloxy group.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the indole ring system. The UV-Vis spectrum of an indole derivative typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. nih.gov For this compound dissolved in a solvent like methanol (B129727) or ethanol (B145695), absorption maxima are expected in the UV region. beilstein-journals.orgresearchgate.net The presence of the benzyloxy and methyl substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted indole. The spectrum is generally characterized by a strong absorption band around 220 nm and another, more structured band between 260 and 290 nm. nih.govnih.gov

Advanced Crystallographic Investigations of Indole Derivatives

While spectroscopic methods provide crucial data on molecular structure in solution or gas phase, single-crystal X-ray diffraction offers the definitive determination of the molecular geometry and packing in the solid state.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms within a crystal lattice. Although a crystal structure for this compound is not publicly available, studies on closely related indole derivatives provide valuable insights into the expected solid-state conformation.

For example, the crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate reveals that the indole unit is essentially planar. nih.gov Similarly, analyses of other substituted indoles show that the indole ring system itself deviates only slightly from planarity. mdpi.comjyu.fi In crystals of indole derivatives, the molecular packing is often stabilized by intermolecular interactions such as hydrogen bonding (e.g., N-H···O) and π–π stacking interactions between the aromatic rings. mdpi.comresearchgate.net For this compound, one would expect the indole ring to be planar and the benzyl group to be oriented at a particular angle relative to this plane. The crystal packing would likely be influenced by N-H···π interactions and van der Waals forces.

Table 3: Representative Crystallographic Data for a Substituted Indole Derivative (Compound 3) jyu.fi

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
V (ų)900.07(5)

This data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of crystallographic reporting for complex indole derivatives. jyu.fi

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of indole derivatives, including those related to this compound, is governed by a variety of non-covalent interactions. These interactions, such as hydrogen bonding and π-stacking, are crucial in determining the crystal packing and ultimately influence the material's physical properties.

Hydrogen bonding is a dominant feature in the crystal structures of many indole derivatives. The indole N-H group is a potent hydrogen bond donor, frequently forming N-H···O bonds with suitable acceptors, such as carbonyl oxygen atoms in adjacent molecules. iucr.org This often leads to the formation of centrosymmetric dimers, which create recognizable ring motifs, such as the R22(10) loop. iucr.orgnih.gov In the absence of strong acceptors, N-H···π interactions can become the dominant organizing force, where the indole N-H group donates its hydrogen to the π-system of an aromatic ring of a neighboring molecule, generating chains or dimers. nih.gov In addition to the classic N-H donor, C-H groups can also act as weak hydrogen bond donors to oxygen atoms or π-systems (C-H···O and C-H···π), further consolidating the crystal packing. nih.govnih.goviucr.org

In the crystal structure of 4-benzyloxy-N-isopropyltryptammonium chloride, a related tryptamine (B22526) derivative, the benzyloxy group's conformation is noteworthy. iucr.org In the two independent cations of the asymmetric unit, the benzyloxy group adopts different orientations relative to the indole ring: one displays an anti conformation, while in the other, it is turned nearly perpendicular. iucr.org This highlights the conformational flexibility that can influence crystal packing.

Crystal Data for Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
Parameter Value
Chemical FormulaC₁₉H₁₉NO₄
Molar Mass325.35 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.622 (2)
b (Å)12.871 (4)
c (Å)16.928 (5)
α (°)93.831 (3)
β (°)100.158 (3)
γ (°)93.456 (3)
Volume (ų)1626.6 (8)
Z4
Data sourced from a 2011 crystallographic study. nih.gov

Photophysical and Excited-State Studies of Indole and its Benzyloxy Derivatives

The photophysical behavior of indole and its derivatives is of significant scientific interest due to their role as intrinsic fluorophores in biological systems and their application as fluorescent probes. nih.gov The electronic absorption and fluorescence spectra of indoles are highly sensitive to their molecular structure and environment, particularly solvent polarity. researchgate.net

The photophysics of indole is characterized by two low-lying singlet excited states, ¹Lₐ and ¹Lₑ, both having ππ* character. researchgate.net The relative ordering and energy gap between these states are highly dependent on substitution and solvent polarity, which in turn dictates the fluorescence properties. researchgate.net Computational studies on substituted indoles show that substituents can significantly alter the properties of these excited states. nih.gov For many indole derivatives, the second excited state is the brighter one, corresponding to experimental absorption maxima. nih.gov However, the introduction of certain substituents can alter this, potentially increasing the fluorescence quantum yield. nih.gov

The benzyloxy group, as a substituent, can influence the electronic properties of the indole chromophore. Studies on various indole derivatives have shown a substantial increase in dipole moment upon excitation to the emitting singlet state. researchgate.net This change indicates a more polar character in the excited state compared to the ground state and is consistent with the observed sensitivity of their fluorescence spectra to solvent polarity. researchgate.netcdnsciencepub.com

Exciplex Formation and its Influence on Fluorescence Spectra

A key feature in the photophysics of indole derivatives in certain environments is the formation of an excited-state complex, or exciplex. aip.org An exciplex is a transient complex formed between a fluorophore in an excited state and a ground-state molecule (which can be a solvent molecule or another solute). conicet.gov.ar This phenomenon is particularly prominent for indoles in polar solvents. aip.org

The formation of an exciplex is responsible for significant changes in the fluorescence spectra of indole and its derivatives. aip.org Specifically, it leads to a large red shift (a shift to longer wavelengths) and a loss of the characteristic vibrational structure in the emission band. aip.org This results in a broad, structureless emission at longer wavelengths compared to the emission in non-polar solvents. conicet.gov.ar For example, in the quenching of anthracene (B1667546) fluorescence by 1,2-dimethylindole (B146781) in non-polar solvents, a new, red-shifted emission band appears, which is attributed to an exciplex. researchgate.net

Studies have shown that the stoichiometry of these solute-solvent exciplexes can vary, with 1:1 and 1:2 ratios observed with non-associating and associating solvents, respectively. aip.org The interaction is not typically due to hydrogen bonding with the indole N-H group but is rather attributed to a charge-transfer interaction. aip.org The remnant emission in the presence of a high concentration of a quencher is often clearly red-shifted, indicating the presence of the new emitting exciplex species. conicet.gov.ar In some specific systems, such as 1,2-dimethylindole with benzonitrile (B105546) in cyclohexane, the emission from the exciplex can be clearly separated from the molecular fluorescence of the indole derivative itself. conicet.gov.ar

Characterization of Charge-Transfer States in Polar Solvents

The exciplex state observed in indole derivatives is widely suggested to be a charge-transfer (CT) state. aip.org In this state, there is a significant degree of electron transfer from the indole moiety (the electron donor) to the interacting solvent or quencher molecule (the electron acceptor). aip.org This charge separation is an intermediate step in the process of complete electron transfer from the solute to the solvent. aip.org

The formation and stabilization of these charge-transfer states are highly dependent on the polarity of the solvent. researchgate.netcdnsciencepub.com Polar solvents can stabilize the highly polar CT state, lowering its energy. cdnsciencepub.com This stabilization is a key reason for the pronounced red shift seen in the fluorescence spectra of indoles in polar environments. researchgate.net The first excited singlet state of some indole derivatives is more polar than the ground state, and it can relax to an intramolecular charge-transfer state that is weakly fluorescent. researchgate.net

The mechanism of excited-state relaxation in polar solvents like water is a subject of ongoing research, with models focusing on transitions between the ¹Lₐ and ¹Lₑ states and a dark ¹πσ* state. researchgate.netacs.org In some systems, the deactivation of the relaxed excited state in nonpolar media involves torsional movements, while in polar or hydrogen-bonding environments, solute-solvent complexation can increase the planarity and favor electronic delocalization, influencing the decay pathways. cdnsciencepub.com For certain photoreactions of indoles in polar solvents, charge transfer is considered the primary step, highlighting the importance of these states in mediating chemical transformations.

Computational Chemistry and in Silico Approaches in 4 Benzyloxy 7 Methyl 1h Indole Research

Quantum Mechanical Studies for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations offer fundamental insights into the electronic nature of 4-(Benzyloxy)-7-methyl-1H-indole, which is crucial for understanding its reactivity and potential interactions.

Frontier Molecular Orbital (FMO) theory is a key quantum mechanical tool used to predict the reactivity of molecules. tandfonline.com By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can infer the electron-donating and electron-accepting capabilities of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. tandfonline.comstuba.sk A smaller gap generally suggests higher reactivity. tandfonline.com

For indole (B1671886) derivatives, the HOMO is often located on the electron-rich indole nucleus, indicating its propensity to react with electrophiles. Conversely, the LUMO's position highlights regions susceptible to nucleophilic attack. In the case of this compound, the benzyloxy and methyl groups will influence the electron distribution and, consequently, the energies and localizations of the frontier orbitals. ontosight.ai

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Organic Molecules

Molecule TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
p-type organic semiconductor-4.26 to -7.87--
n-type organic semiconductor--0.20 to -5.410.90
(E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one---

Note: This table presents example data for different classes of organic molecules to illustrate the typical ranges of FMO energies and gaps. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comresearchgate.net In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. researchgate.net Regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. ontosight.ai The aromatic rings would also exhibit characteristic electrostatic potential distributions. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a docking score in kcal/mol. jbcpm.comjbcpm.com A more negative score typically indicates a stronger predicted binding. These simulations also identify the key amino acid residues in the protein's binding site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.netwjpmr.com For instance, studies on similar indole derivatives have shown interactions with amino acid residues like glycine, tyrosine, and lysine (B10760008) in the active sites of various enzymes. jbcpm.comjbcpm.com

Table 2: Example Molecular Docking Results for Indole Derivatives

CompoundProtein TargetBinding Affinity (kcal/mol)
5-(Benzyloxy)-1-methyl-1H-indoleSqualene Synthase-8.6 to -10.3
5-(Benzyloxy)-1-methyl-1H-indoleLanosterol-14α Demethylase-8.7 to -9.7
Thiazolopyrimidine derivativeVarious inhibitors-7.9 to -10.5

Note: This table provides examples of binding affinities for related indole compounds against different protein targets to illustrate the type of data obtained from molecular docking studies.

By docking this compound against a panel of known protein structures, researchers can generate hypotheses about its potential biological targets. mdpi.com Indole derivatives are known to interact with a wide range of proteins, including kinases, G-protein coupled receptors, and enzymes involved in various signaling pathways. ontosight.ai For example, a related compound, 5-((benzyloxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol, has been identified as a potent and selective survivin inhibitor. nih.gov Computational screening can help prioritize which proteins and pathways to investigate experimentally.

Computational Design and Optimization of Synthetic Pathways

Computational tools can also be applied to the design and optimization of synthetic routes for this compound. Retrosynthetic analysis software can propose potential disconnection strategies, breaking the target molecule down into simpler, commercially available starting materials. ias.ac.inrsc.org

Furthermore, quantum mechanical calculations can be used to model reaction mechanisms, predict transition states, and estimate reaction barriers. This information can help chemists choose the most efficient reagents and reaction conditions, potentially increasing yields and reducing the formation of byproducts. For complex molecules, computational approaches can be invaluable in navigating the intricate landscape of possible synthetic transformations to devise a viable and efficient pathway. mdpi.comnih.gov The synthesis of derivatives like this compound-2-carboxylate has been reported, providing a foundation for designing optimized routes. nih.gov

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying the molecular structure and observing the corresponding changes in activity, researchers can identify key pharmacophoric features and develop predictive models. In silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in this process by establishing mathematical relationships between molecular descriptors and biological endpoints.

While specific, detailed SAR and predictive modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining research on closely related indole derivatives. These studies provide a robust framework for how such investigations would be approached for the target compound.

For instance, research on indole derivatives often employs a variety of computational models, including multiple linear regression (MLR), artificial neural networks (ANN), and genetic algorithms (GA), to build predictive QSAR models. nih.gov These models utilize a range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, to quantify the structural features of the molecules.

A hypothetical SAR study on this compound would likely explore modifications at several key positions:

The Benzyloxy Group at Position 4: The size, flexibility, and electronic properties of the substituent at this position are critical. Modifications could include altering the substituent on the phenyl ring of the benzyloxy group (e.g., adding electron-donating or electron-withdrawing groups) or replacing the entire benzyloxy moiety with other alkoxy groups of varying chain lengths or with different aromatic systems. nih.gov The ether linkage itself is a point of interest, as its replacement can significantly impact activity. nih.gov

The Methyl Group at Position 7: The steric bulk and lipophilicity of the substituent at this position can influence how the molecule fits into a binding pocket. SAR studies might involve replacing the methyl group with hydrogen, larger alkyl groups, or functional groups capable of hydrogen bonding.

The Indole Core: While less common, modifications to the indole scaffold itself, such as the introduction of nitrogen atoms to form azaindoles, could be explored to fine-tune the electronic properties and hydrogen bonding potential of the molecule. nih.gov

Predictive Modeling in Action: An Illustrative Example

To demonstrate how predictive models are constructed, consider a hypothetical set of this compound analogs and their inhibitory activity against a target enzyme. A QSAR model could be developed using calculated molecular descriptors.

Table 1: Hypothetical Data for QSAR Modeling of this compound Analogs

CompoundR1 (at position 7)R2 (on benzyl (B1604629) ring)LogPMolecular Weight ( g/mol )Predicted pIC50
This compound -CH3H4.5251.326.2
Analog 1HH4.1237.295.8
Analog 2-CH34-Cl5.2285.766.8
Analog 3-CH34-OCH34.4281.346.5
Analog 4-C2H5H4.9265.356.4

This table is for illustrative purposes only and does not represent real experimental data.

In this hypothetical scenario, a QSAR equation might be derived, such as:

pIC50 = 0.8 * LogP + 0.01 * MW - 2.5 * (Presence of R1=H) + c

This equation would suggest that increasing lipophilicity (LogP) and molecular weight are positively correlated with activity, while the absence of a methyl group at position 7 is detrimental. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

Studies on other indole derivatives have successfully used such approaches. For example, QSAR models have been developed for indole-based inhibitors of enzymes like Pim1 kinase and for predicting the anti-HIV activity of indole glyoxamide derivatives. nih.gov These studies often reveal the importance of specific physicochemical properties and structural motifs for biological activity.

Exploration of Biological Activities and Pharmacological Potential of 4 Benzyloxy 7 Methyl 1h Indole Analogues

Investigation of Adrenergic Receptor Modulation

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, responding to catecholamines like epinephrine (B1671497) and norepinephrine. nih.govnih.gov Their modulation is a key strategy for treating conditions ranging from hypertension to asthma. mdpi.comgoogle.com Analogues of 4-(Benzyloxy)-7-methyl-1H-indole have been investigated for their ability to interact with these receptors, particularly the beta-adrenergic subtypes (β-AR).

Binding Affinity and Efficacy Studies on Beta-Adrenergic Receptors

Research into the pharmacological profile of this compound analogues has revealed significant interactions with β-adrenergic receptors. A notable example is 7-methylcyanopindolol, a derivative of cyanopindolol (B1197883), which was synthesized to test hypotheses regarding receptor activation. nih.govnih.gov

Studies showed that 7-methylcyanopindolol binds with high affinity to both β1-AR and β2-AR, comparable to the affinity of cyanopindolol itself. nih.govnih.gov However, the addition of the methyl group at the 7-position dramatically influenced its efficacy. While cyanopindolol is a weak partial agonist, 7-methylcyanopindolol was found to be a very weak partial agonist at the turkey β1-AR and an inverse agonist at the human β2-AR. nih.gov This significant reduction in efficacy was predicted based on structural hypotheses of receptor activation. nih.govnih.gov

The affinity of various ligands for human β-adrenoceptors is often determined through whole-cell binding assays, where the compounds compete with a radiolabeled ligand. nih.gov The affinity is typically expressed as a pKi or pKD value (the negative logarithm of the inhibition or dissociation constant). While specific pKi values for this compound itself are not detailed in the provided context, the data for its close analogue, 7-methylcyanopindolol, underscores the potential for this chemical family to exhibit high affinity for β-receptors. nih.govnih.gov

CompoundReceptorBinding Affinity ProfileEfficacy Profile
Cyanopindololβ1-ARHighWeak Partial Agonist nih.govnih.gov
7-Methylcyanopindololβ1-AR & β2-ARSimilar to Cyanopindolol nih.govnih.govVery Weak Partial Agonist (turkey β1-AR) / Inverse Agonist (human β2-AR) nih.gov

Crystallographic Insights into Ligand-Receptor Interactions (e.g., 7-methylcyanopindolol-bound β1-AR)

X-ray crystallography has provided atomic-level insights into how ligands interact with and affect the conformation of adrenergic receptors. The determination of the crystal structure of the β1-adrenergic receptor in complex with 7-methylcyanopindolol to a resolution of 2.4 Å has been particularly revealing. nih.gov

Comparisons between the structures of β1-AR bound to agonists versus antagonists have shown that agonist binding typically leads to a contraction of the ligand-binding pocket and a rotamer change in a key serine residue (Ser5.46). nih.govnih.gov This conformational shift is believed to increase the probability of receptor activation. nih.gov

The structure of the 7-methylcyanopindolol–bound β1-AR was found to be nearly identical to that of the receptor bound to cyanopindolol. nih.gov However, two critical differences were observed in the orthosteric binding pocket:

The pocket expanded by 0.3 Å. nih.govnih.gov

The hydroxyl group of the Ser5.46 residue was positioned 0.8 Å further away from the ligand. nih.govnih.gov

These subtle structural changes provide a molecular basis for the observed reduction in efficacy of 7-methylcyanopindolol compared to cyanopindolol. nih.govnih.gov The expansion of the binding pocket and the altered interaction with Ser5.46 are thought to be the opposite of the mechanism that increases efficacy for agonists, thus explaining its action as a very weak partial agonist or inverse agonist. nih.gov

Antimicrobial Efficacy and Mechanisms

In addition to their effects on the adrenergic system, indole (B1671886) derivatives, including those related to this compound, have demonstrated significant potential as antimicrobial agents. The emergence of drug-resistant pathogens necessitates the development of novel antibacterial and antifungal compounds, and the indole scaffold has proven to be a versatile starting point for this research. nih.govijpsr.info

Evaluation of Antibacterial Activity against Pathogenic Microorganisms

Analogues featuring the indole core have been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Studies on oroidin (B1234803) analogues, which can incorporate substituted indole rings, have shown promising results. nih.gov For instance, an analogue with a 5-benzyloxy substituent on the indole ring was active against all bacterial strains tested in one study. nih.gov

In another study, newly synthesized heterodimers of indole-clubbed coumarins were screened for antibacterial activity. mdpi.com Compound 4b , identified as 3-((5-(benzyloxy)-1H-indol-3-yl)(4-bromophenyl)methyl)-4-hydroxy-2H-chromen-2-one, showed activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 350 µg/mL. mdpi.com Similarly, bisindole carbazoles with benzyloxy substitutions have been investigated, although in some cases, the presence of a benzyloxy group at the 5- or 6-position of the indole was found to be unfavorable for activity, with MIC values of 128 µg/mL or higher. nih.gov

Compound/Analogue ClassTarget MicroorganismObserved Activity (MIC)Reference
Oroidin analogue with 5-benzyloxy indoleVarious bacterial strainsActive nih.gov
3-((5-(benzyloxy)-1H-indol-3-yl)(4-bromophenyl)methyl)-4-hydroxy-2H-chromen-2-one (4b)S. aureus350 µg/mL mdpi.com
Bisindole carbazole (B46965) with 5-benzyloxy indole (5f)S. aureus strains128 µg/mL nih.gov
Bisindole carbazole with 6-benzyloxy indole (5g)S. aureus strains>128 µg/mL nih.gov

Assessment of Antifungal Properties

The antifungal potential of indole derivatives has also been a focus of research. Synthesized 1H-indole-4,7-diones have demonstrated good antifungal activity against several fungal pathogens, including Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting that indole-diones could be potent antifungal agents. nih.gov

While direct antifungal data for this compound is limited in the provided context, related structures show significant promise. For example, oroidin analogues were screened against Candida albicans. nih.gov Interestingly, while the 5-trifluoromethoxy-indole derivative showed activity against C. albicans, the analogue containing the larger, more lipophilic 5-benzyloxy substituent on the indole ring did not. nih.gov This highlights the high degree of structural specificity required for antifungal action within this chemical class. Other studies on different indole derivatives have reported potent activity against Candida albicans, sometimes exceeding that of the standard drug fluconazole. ijpsr.info

Proposed Mechanisms of Action (e.g., Induction of Caspase-Independent Cell Death, Reactive Oxygen Species Generation)

The mechanisms by which antimicrobial compounds exert their effects are diverse. For indole-based compounds, several potential pathways have been proposed, including the induction of programmed cell death (PCD) pathways that are independent of caspases and the generation of cytotoxic reactive oxygen species (ROS).

Caspase-Independent Cell Death: Programmed cell death is a crucial cellular process that can be harnessed to kill pathogenic cells. While often mediated by a family of proteases called caspases, alternative, caspase-independent pathways exist. anr.frnih.gov One key mediator of this pathway is the Apoptosis-Inducing Factor (AIF), a mitochondrial protein that can translocate to the nucleus to cause DNA fragmentation. anr.frnih.gov The existence of this pathway is significant because pathogens or cancer cells can develop resistance to conventional therapies by inhibiting caspase-dependent apoptosis. anr.frmdpi.com Targeting caspase-independent cell death therefore represents a promising therapeutic strategy. anr.frnih.gov

Reactive Oxygen Species (ROS) Generation: ROS are chemically reactive molecules containing oxygen that are byproducts of normal metabolism. nih.govwikipedia.org While they have roles in cell signaling at low levels, elevated concentrations of ROS can cause significant damage to DNA, proteins, and lipids, leading to cell death. nih.govwikipedia.orgmdpi.com The generation of ROS is a known mechanism of action for various antimicrobial and anticancer agents. mdpi.comresearchgate.netacs.org Some indole-based compounds are thought to exert their cytotoxic effects through this pathway. researchgate.net For example, platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid demonstrated enhanced production of ROS in colon cancer cells, contributing to their anticancer activity. mdpi.com This suggests that analogues of this compound could potentially function as antimicrobial agents by increasing intracellular ROS levels within pathogenic microorganisms, leading to oxidative stress and cell death.

Antineoplastic Investigations and Cancer Research

The quest for novel and effective anticancer agents has led researchers to explore the potential of this compound analogues. These compounds have demonstrated promising activity through various mechanisms, including the induction of apoptosis, inhibition of crucial cellular machinery, and disruption of the cancer cell cycle.

Targeting B-cell Lymphoma-2 (BCL-2) Protein for Apoptosis Induction

The B-cell lymphoma-2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. abbviescience.com An imbalance in these proteins, particularly the overexpression of anti-apoptotic members like BCL-2, is a hallmark of many cancers and contributes to therapeutic resistance. abbviescience.comfrontiersin.orgoncotarget.com This makes BCL-2 an attractive target for anticancer drug development. frontiersin.org The strategy involves designing molecules that mimic the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on anti-apoptotic proteins like BCL-2, thereby neutralizing their pro-survival function and triggering apoptosis. frontiersin.orgembopress.org

Analogues of this compound have been investigated for their ability to interact with BCL-2. For instance, some indole-pyrrole compounds can bind to the BH3 domain of BCL-2 family proteins, inhibiting their function and the proliferation of tumor cells. frontiersin.org Furthermore, peptides derived from the nuclear receptor Nur77 have been shown to convert BCL-2 from a pro-survival to a pro-apoptotic protein, inducing apoptosis preferentially in cancer cells with high BCL-2 expression. oncotarget.com This targeted approach offers a promising avenue for treating chemoresistant cancers characterized by BCL-2 upregulation. oncotarget.com

Inhibition of Tubulin Polymerization as an Anticancer Strategy

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are fundamentally involved in cell division, motility, and intracellular transport. nih.gov Their critical role in forming the mitotic spindle makes them a prime target for anticancer therapies. nih.gov Agents that interfere with tubulin polymerization, either by inhibiting its assembly or by preventing its disassembly, disrupt the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. nih.gov

Arylthioindoles (ATIs), a class of compounds structurally related to this compound, are potent inhibitors of tubulin polymerization. nih.govcsic.es They exert their effect by binding to the colchicine (B1669291) site on β-tubulin, which inhibits the binding of colchicine itself. nih.govcsic.es The substitution pattern on the indole ring significantly influences this activity. For example, replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group can dramatically increase the inhibition of tubulin polymerization and enhance antiproliferative activity against cancer cells. csic.es Similarly, new arylthioindole derivatives with different cyclic substituents at the C-2 position have shown submicromolar inhibitory concentrations for tubulin polymerization and low nanomolar concentrations for cell growth inhibition. nih.gov Some of these derivatives have demonstrated superior potency compared to established anticancer drugs like colchicine and combretastatin (B1194345) A-4. nih.gov

Influence on Cell Cycle Progression (e.g., G1 and G2/M Phase Arrest)

By disrupting normal cellular processes, particularly tubulin polymerization, many anticancer agents can induce cell cycle arrest at specific checkpoints. This prevents the cell from progressing through division and can trigger apoptosis. Analogues of this compound and related compounds have been shown to cause cell cycle arrest, primarily at the G2/M and G1 phases.

Inhibition of tubulin polymerization directly impacts the formation of the mitotic spindle, a critical step in the M phase of the cell cycle. mdpi.com Consequently, compounds that inhibit this process often lead to an accumulation of cells in the G2/M phase. mdpi.comnih.gov For example, a potent arylthioindole derivative was found to cause a significant increase in HeLa cells in the G2/M phase. csic.es Similarly, other tubulin inhibitors have been shown to arrest the cell cycle at the G2/M phase, leading to the induction of apoptosis. nih.gov

In addition to G2/M arrest, some analogues can induce arrest at the G1 phase. For instance, a triazole precursor containing a (3,4,5-trimethoxybenzyloxy)phenyl moiety was found to arrest the cell cycle at the G1 phase in the MCF-7 breast cancer cell line. nih.gov Other compounds have also been reported to cause G1 phase arrest by downregulating the expression of proteins like cyclin D, CDK2, and CDK4. nih.gov The specific phase of cell cycle arrest can be cell-line dependent, with some compounds inducing G1 arrest in one cell line and G2/M arrest in another. mdpi.com

Cytotoxicity Profiling against Specific Cancer Cell Lines (e.g., U-937, HT29, A549, MCF-7)

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), varies depending on the specific chemical modifications and the cancer cell line being tested.

For instance, N-acetyl pyrazoline derivatives have shown significant cytotoxicity against a range of cell lines including the human lymphoma cell line U937, with GI50 values in the low micromolar to nanomolar range. mdpi.com Similarly, various indole analogues and related heterocyclic compounds have demonstrated potent activity against the colon adenocarcinoma cell line HT29. nih.govencyclopedia.pub The lung carcinoma cell line A549 and the breast adenocarcinoma cell line MCF-7 are also frequently used to screen for anticancer activity, with numerous analogues exhibiting low micromolar and even nanomolar IC50 values. mdpi.comencyclopedia.pubekb.eg The table below summarizes the cytotoxic activity of some representative indole analogues and related compounds against these cell lines.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
N-acetyl pyrazoline derivativeU9370.025–0.42 μM mdpi.com
Quinazoline based imidazole (B134444) hybridHT-292.21 µM nih.gov
1,2,4-Oxadiazole derivativeHT-290.11–1.47 μM encyclopedia.pub
Thiazole-naphthalene derivativeA5490.97±0.13 µM ekb.eg
Morpholine bearing derivativeA54910.76 µM mdpi.com
Arylthioindole derivativeMCF-734 nM csic.es
N-phenyl pyrazoline derivativeMCF-70.21 nM mdpi.com
Thiazole-2(3H)-thione derivativeMCF-71.14 µg/mL ekb.eg
Triazole precursorMCF-733.75 ± 1.20μM nih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Therefore, compounds with anti-inflammatory properties are of significant interest. Analogues of this compound have shown potential in modulating key inflammatory pathways.

Inhibition of NF-κB and COX-2 Pathways

The transcription factor nuclear factor-kappa B (NF-κB) and the enzyme cyclooxygenase-2 (COX-2) are central players in the inflammatory response. brieflands.comdovepress.com NF-κB activation leads to the production of pro-inflammatory cytokines and enzymes, including COX-2. brieflands.comdovepress.com COX-2, in turn, is responsible for the production of prostaglandins, which are key mediators of inflammation. brieflands.com Therefore, inhibiting the NF-κB and COX-2 pathways is a major strategy for developing anti-inflammatory drugs. brieflands.com

Several studies have shown that indole derivatives and related heterocyclic compounds can inhibit these pathways. For example, certain compounds have been found to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) by modulating the NF-κB/MAPK signaling pathways. nih.gov The anti-inflammatory activity of some oxime derivatives has been attributed to their ability to downregulate NF-κB and inhibit the expression of pro-inflammatory genes like TNF-α and COX-2. mdpi.com This dual inhibition of key inflammatory mediators highlights the potential of these compounds as effective anti-inflammatory agents. brieflands.com

Antioxidant Potential and Free Radical Scavenging Capabilities

Research into various indole analogues has demonstrated their capacity to inhibit lipid peroxidation and scavenge harmful free radicals. For instance, studies on melatonin (B1676174) (5-methoxy-N-acetyltryptamine) and related indole ethylamine (B1201723) derivatives have shown that their antioxidant capabilities vary based on the substitution pattern. researchgate.net The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered crucial for the observed antioxidant activity. nih.gov

Specific research on C-3 substituted indole derivatives revealed that their ability to protect human red blood cells from oxidative damage is structure-dependent. nih.gov Derivatives with a pyrrolidinedithiocarbamate moiety at the C-3 position have shown potent radical scavenging and ferric ion reducing power. nih.gov While direct studies on this compound are limited, the principles established for other substituted indoles suggest that the benzyloxy group at the 4-position could contribute favorably to its antioxidant profile. Two new indole derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, demonstrated significant inhibition of lipid peroxidation in rat liver microsomes. nih.gov

Table 1: Antioxidant Activity of Selected Indole Derivatives

Compound/Derivative Assay/Model Finding Reference
6-hydroxy-1H-indole-3-carboxaldehyde Inhibition of lipid peroxidation in rat liver microsomes IC₅₀ value of 4.1 µg/mL nih.gov
6-hydroxy-1H-indole-3-acetamide Inhibition of lipid peroxidation in rat liver microsomes IC₅₀ value of 3.9 µg/mL nih.gov
Tryptophan Hypochlorous acid (HOCl) scavenging IC₅₀ value of 3.50 ± 0.4 µM researchgate.net
N-prenyl tryptophan Hypochlorous acid (HOCl) scavenging IC₅₀ value of 4.13 ± 0.17 µM researchgate.net

This table presents data for various indole analogues to illustrate the antioxidant potential within this class of compounds.

Broad Spectrum Biological Profiling for Other Therapeutic Applications

The versatile indole scaffold has been explored for a wide array of therapeutic uses beyond its antioxidant properties. mdpi.com Analogues featuring benzyloxy substitution have shown promise in several key areas of drug discovery.

Antiviral Activity: Indole derivatives are a significant class of antiviral agents, with some compounds already in clinical use, such as Arbidol. nih.gov Research has shown that these compounds can inhibit various viruses, including HIV, HCV, and influenza. nih.govgoogle.commdpi.com A study on indole-2-carboxylate (B1230498) derivatives indicated that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity, suggesting that other structural features might be more critical for this specific biological effect. semanticscholar.org However, in a different context, a novel class of tetracyclic indole alkaloid derivatives showed that a benzyl (B1604629) ester substituent was important for potent activity against Dengue and Zika viruses. asm.org This highlights the structural nuances that determine antiviral efficacy. One study focused on potential inhibitors for the 3CL protease of SARS-CoV-2 identified a native ligand containing a benzyloxy group as part of its structure, underscoring the potential utility of this functional group in antiviral design. wjpmr.com

Antidepressant Activity: The central nervous system (CNS) is a major target for indole-based drugs, given that the core structure is present in the key neurotransmitter serotonin (B10506). jpsbr.orgresearchgate.net Several indole derivatives have been investigated for antidepressant properties. benthamscience.commdpi.com For example, Amedalin is a known antidepressant with an indole core. benthamscience.com Research on isatin (B1672199), an endogenous indole, has led to the development of derivatives with potential antidepressant effects. Specifically, C5- and C6-benzyloxy substituted isatin derivatives have been identified as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of depression. nih.gov Furthermore, newly synthesized N-benzylated-isatin derivatives have demonstrated antidepressant-like activity in animal models, with some compounds showing high docking scores with the MAO-A enzyme. nih.gov

Anti-diabetic Activity: Indole derivatives are also being explored for their potential in managing diabetes. researchgate.netnih.govrsc.org The indole scaffold is a feature in compounds designed to target key proteins in glucose metabolism, such as α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). rsc.orgsci-hub.se One study reported that the indole derivative (5-(benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone exhibited glucose-lowering effects. rjptonline.org While not a direct indole analogue, the compound 3-methoxy-4-benzyloxy thiazolidin-4-one sulphonamide, which contains a benzyloxy moiety, showed better anti-diabetic activity than the standard drug pioglitazone (B448) in an animal model, improving insulin (B600854) sensitivity and normalizing various diabetes-related biomarkers. researchgate.net

Table 2: Biological Activities of Selected Benzyloxy-Substituted Analogues

Compound/Derivative Class Therapeutic Area Key Finding Reference
(5-(Benzyloxy)-1H-indol-1-yl)(4-chlorophenyl)methanone Anti-diabetic Decreased serum glucose. rjptonline.org
C5- and C6-benzyloxy substituted isatin Antidepressant Introduced as MAO-B inhibitors. nih.gov
N-Benzylated-isatin Schiff base derivatives Antidepressant Showed antidepressant-like activity in mice; high docking score with MAO-A. nih.gov

The role of indole derivatives in treating CNS disorders is extensive, largely due to their structural similarity to serotonin (5-hydroxytryptamine, 5-HT). jpsbr.org Serotonin receptors are key targets in the treatment of migraine.

Anti-migraine Activity: Several 5-HT receptor agonists containing the indole nucleus are used clinically to treat migraine attacks. googleapis.com Research has specifically pointed to the potential of benzyloxy-indole analogues in this area. 4-Benzyloxyindole (B23222) has been identified as a serotonin receptor binding agent that may be useful for treating migraine headaches. biosynth.com Its mechanism is thought to involve the inhibition of calcium channels. biosynth.com Furthermore, N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-4-chlorobenzamide has been studied as a potential agonist for the 5-HT₁F receptor, a target implicated in migraine treatment. smolecule.com

Other Central Nervous System Applications: Beyond migraine, the therapeutic potential of benzyloxy-indole analogues extends to other CNS conditions. 4-Benzyloxyindole has been suggested for use in treating schizophrenia, depression, and epilepsy. biosynth.com The broad applicability of indole derivatives in CNS disorders is well-established, with compounds being developed as anticonvulsants, anxiolytics, and antipsychotics. jpsbr.orgresearchgate.net The ability of these compounds to interact with various CNS targets, including serotonin receptors and enzymes like MAO, makes them a highly valuable scaffold for the development of new neurotherapeutics. nih.govnih.gov

Advanced Research Trajectories and Future Directions for 4 Benzyloxy 7 Methyl 1h Indole

Development of Eco-Friendly and Scalable Synthetic Methodologies

The progression from laboratory-scale synthesis to industrial production necessitates the development of methodologies that are not only high-yielding but also cost-effective, safe, and environmentally benign. Research into the synthesis of 4-(benzyloxy)-7-methyl-1H-indole and related structures is increasingly focused on these principles.

Traditional multi-step syntheses, such as the Leimgruber-Batcho indole (B1671886) synthesis, have been foundational for creating substituted indoles. researchgate.net However, modern approaches are shifting towards more efficient catalytic systems. Palladium-catalyzed reactions, for instance, are favored for their mild reaction conditions, tolerance of various functional groups, and generally good yields. researchgate.netnih.gov Ruthenium-catalyzed C-H alkylation represents another advanced method for functionalizing the indole core, allowing for high-yield, site-selective modifications. acs.org

A significant push towards "green chemistry" has introduced novel techniques to minimize environmental impact. openmedicinalchemistryjournal.combohrium.com Ultrasound-assisted synthesis is one such eco-friendly tool that can accelerate reaction rates and improve yields, as demonstrated in the preparation of related benzyloxy-containing heterocyclic compounds. nih.gov Microwave-assisted syntheses also offer advantages like shorter reaction times and are considered a metal-free, green approach for generating indole derivatives. acs.org

Scalability is a critical factor, bringing considerations of process safety and economic viability to the forefront. Research on scalable syntheses focuses on optimizing reaction conditions, such as the use of less hazardous reagents and developing robust, one-pot procedures to reduce intermediate handling and waste. acs.orgmdpi.comresearchgate.net For instance, a reported synthesis of 5-(benzyloxy)-7-methyl-1H-indole was developed to be a shorter, safer, and more cost-efficient process suitable for larger-scale production.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

MethodologyKey FeaturesAdvantagesChallenges/Considerations
Leimgruber-Batcho Synthesis Classical condensation and reduction method. researchgate.netWell-established, versatile for various substitutions.Often requires harsh conditions, multi-step process.
Palladium-Catalyzed Coupling Cross-coupling reactions to form C-C or C-N bonds. researchgate.netnih.govHigh yields, mild conditions, functional group tolerance.Catalyst cost and removal, potential for metal contamination.
Ruthenium-Catalyzed C-H Activation Direct functionalization of C-H bonds. acs.orgHigh atom economy, site-selective.Requires specific directing groups, catalyst complexity.
Ultrasound-Assisted Synthesis Use of ultrasonic waves to promote reactions. nih.govFaster reaction rates, improved yields, energy efficiency.Specialized equipment, scalability can be challenging.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. acs.orgRapid heating, shorter reaction times, often solvent-free.Potential for localized overheating, specialized equipment.

Deepening Structure-Activity Relationship (SAR) Understanding for Rational Design

Rational drug design relies heavily on a deep understanding of the structure-activity relationship (SAR)—how a molecule's chemical structure correlates with its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential.

The indole scaffold is highly adaptable, and minor structural modifications can lead to significant changes in biological function. acs.org A key example is seen in the modulation of the β1-adrenergic receptor (β1AR). The addition of a methyl group at the 7-position of the indole ring in cyanopindolol (B1197883) to create 7-methylcyanopindolol was predicted to, and did, dramatically reduce its efficacy, shifting it from a weak partial agonist to a very weak partial agonist or inverse agonist. nih.gov This highlights the critical role of the 7-methyl group in influencing receptor interaction and activation.

Similarly, in the design of inhibitors for enzymes like monoamine oxidase B (MAO-B), the position of the benzyloxy group is a key determinant of activity. Studies on benzyloxy-substituted chalcones have shown that placing the benzyloxy group at the para-position of a phenyl ring significantly enhances MAO-B inhibition compared to an ortho-position placement. This information guides the rational design of more potent and selective inhibitors.

The concept of linker length is another vital aspect of SAR. In the development of ritonavir-like analogues as CYP3A4 inhibitors, elongating a linker by a single atom was found to improve binding affinity and inhibitory potency by several fold. ijpsr.info This demonstrates that subtle changes in molecular geometry can have a profound impact on how a molecule fits into an enzyme's active site. Such insights are instrumental in designing new hybrid molecules with enhanced therapeutic profiles. chula.ac.th

Table 2: Key SAR Findings for Indole Derivatives

Structural ModificationTarget/SystemObserved EffectReference
Addition of 7-methyl group β1-Adrenergic ReceptorReduced agonist efficacy significantly. nih.gov
Positional change of benzyloxy group MAO-B EnzymePara-position provides higher inhibitory activity than ortho-position.
Linker elongation by one carbon CYP3A4 EnzymeIncreased binding affinity and inhibitory strength by 2- to 5-fold. ijpsr.info
Introduction of various substituents General Drug DiscoveryAllows for the creation of diverse molecular libraries to explore a wide range of biological activities. acs.org acs.org

Mechanistic Elucidation of Biological Activities through Advanced Cellular and Molecular Techniques

To move beyond SAR and understand why structural changes have certain effects, researchers employ advanced analytical techniques. These methods provide a detailed picture of the molecular interactions between a compound and its biological target.

X-ray crystallography is a powerful tool for visualizing these interactions at an atomic level. For instance, the crystal structure of the β1-adrenergic receptor bound to 7-methylcyanopindolol revealed that the binding pocket expanded slightly and key amino acid side chains shifted position compared to the receptor bound to the non-methylated parent compound. nih.gov This structural insight provides a direct molecular basis for the observed decrease in efficacy, showing how the 7-methyl group alters the conformation of the receptor. nih.gov

Fluorometric assays are essential for quantifying the inhibitory potency of a compound against a specific enzyme. In the study of CYP3A4 inhibitors, a fluorometric assay using 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) as a substrate was employed. The assay measures the rate of O-debenzylation by the enzyme, and the ability of a test compound to inhibit this reaction is quantified as an IC50 value, providing a precise measure of its potency. ijpsr.info

Molecular docking and kinetic studies are computational and experimental techniques that complement structural and activity data. Docking simulations can predict how a molecule might bind to a protein's active site, while kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov These methods help to explain the effects of structural modifications on biological activity and guide the design of new, more effective compounds. chula.ac.thnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The search for new drug candidates and functional molecules has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies allow for the rapid synthesis and testing of vast libraries of compounds, dramatically accelerating the discovery process.

Combinatorial chemistry enables the systematic creation of large libraries of related compounds by combining a set of building blocks in all possible combinations. benthamdirect.comnih.gov For indole derivatives, this means that various substituents can be placed at different positions on the this compound scaffold to generate thousands of unique molecules for testing. acs.orgnih.gov This approach allows for a broad exploration of chemical space to identify compounds with desired properties. acs.org

High-Throughput Screening (HTS) is the process of testing these large compound libraries for activity against a specific biological target. nih.gov The success of HTS depends on the availability of robust and sensitive assays that can be automated. nih.gov Key requirements for HTS-capable assays include simplicity, stability, and a large dynamic range. nih.gov Examples of such assays include:

Fluorescence Resonance Energy Transfer (FRET)-based assays: These can detect changes in molecular interactions, such as an enzyme producing its product, by measuring changes in fluorescence. They have been used to screen for inhibitors of enzymes like diguanylate cyclase.

Fluorogenic Probes: These are molecules that become fluorescent upon reacting with a specific enzyme. The development of chemoselective "turn-on" probes is a critical area of research, as they provide a direct and sensitive readout of enzyme activity suitable for HTS.

The integration of combinatorial synthesis with HTS creates a powerful engine for discovery, allowing researchers to efficiently navigate the complex landscape of chemical structures to find novel leads for drug development or other applications.

Exploration of Non-Biological Applications

While the primary focus for indole derivatives has been in medicine, the unique electronic and structural properties of the indole ring make it a promising candidate for various non-biological applications, particularly in material science, catalysis, and chemical sensing. chim.itontosight.ai

Role in Material Science (e.g., Functional Dyes, Optoelectronic Materials)

The π-conjugated system of the indole nucleus is responsible for its inherent photophysical properties, making it an attractive component for advanced materials. chim.it

Functional Dyes: Indole derivatives are the basis for some of the oldest and most important dyes, such as indigo. chim.it Modern research explores the creation of novel functional dyes from indole precursors for various applications. For example, azo dyes derived from benzyloxy-containing phenols have been synthesized for dyeing polyester (B1180765) fibers. The synthesis of indigoid dyes, like Tyrian purple, from simple indole precursors using enzymatic methods represents an environmentally friendly approach to producing valuable pigments. mdpi.com Furthermore, functionalized cyanine (B1664457) dyes, which are crucial for biological imaging and diagnostics, can be prepared from chiral indole intermediates. google.com

Optoelectronic Materials: The electron-rich nature of the indole ring makes it an excellent building block for organic electronic materials used in devices like organic light-emitting diodes (OLEDs). acs.org Indole derivatives are being incorporated into larger molecular structures, such as tetraphenylethylenes (TPEs), to create materials with aggregation-induced emission (AIE) properties. acs.orgias.ac.in These materials are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, a desirable trait for OLEDs. The ability to tune the HOMO-LUMO energy levels by modifying substituents on the indole ring allows for the rational design of n-type (electron-transporting) materials for organic electronics. ias.ac.inchemrxiv.org

Applications in Catalysis and Chemical Sensing

The indole scaffold's structural and electronic features also lend themselves to applications in catalysis and chemical sensing.

Catalysis: While often the target of catalytic reactions, indole derivatives themselves can play a role in catalysis. nih.gov The nitrogen atom in the pyrrole (B145914) ring and other appended functional groups can act as ligands, coordinating with metal ions to form catalytic complexes. dergipark.org.tr These complexes can then be used to catalyze a variety of organic transformations. Furthermore, metal-free catalytic systems using indole derivatives are being explored for one-pot, multi-component reactions to build other complex heterocyclic structures. dergipark.org.tr

Chemical Sensing: Indole derivatives are highly effective as chemosensors, particularly for the detection of metal ions and changes in pH. researchgate.netmdpi.comnih.gov Their desirable photophysical properties, including strong fluorescence, can be modulated upon binding to a specific analyte. researchgate.net The interaction with a metal ion can cause a "turn-on" or "turn-off" fluorescent response or a visible color change, enabling sensitive and selective detection. researchgate.netresearchgate.net For example, indole-based probes have been designed to selectively detect ions like Cu²⁺, Hg²⁺, and Fe³⁺, which is critical for environmental monitoring and diagnostics. openmedicinalchemistryjournal.comresearchgate.net The nitrogen atom in the indole ring also makes these compounds responsive to protons, allowing for their use as colorimetric and fluorescent pH sensors. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Benzyloxy)-7-methyl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves benzyl ether protection of hydroxyl groups on indole precursors. For example, benzylation of 3,4-dihydroxybenzaldehyde with benzyl bromide in acetonitrile using NaHCO₃ as a base yields intermediates like 4-(benzyloxy)-3-hydroxybenzaldehyde (30% yield after column chromatography) . Optimization may involve solvent polarity (e.g., acetonitrile vs. DMF), temperature (80°C for faster kinetics), and stoichiometric ratios to suppress side reactions like over-alkylation. Post-synthesis purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is critical to isolate the target compound .

Q. How can the molecular geometry and crystal packing of this compound derivatives be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a methyl-substituted analog (methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) showed two independent molecules in the asymmetric unit, with planar indole rings (mean deviation: 0.017 Å) and dihedral angles of 50.17° between the indole and benzyl groups . Weak C–H⋯π interactions stabilize crystal packing. SCXRD parameters (R factor ≤ 0.044, data-to-parameter ratio ≥ 16.9) ensure reliability .

Q. What spectroscopic techniques are used to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm) and benzyloxy methylene protons (δ 4.8–5.2 ppm). For example, ethyl 5-fluoroindole-2-carboxylate derivatives show distinct NH signals at δ 12.1–12.3 ppm .
  • IR : Stretching vibrations for benzyl ethers (C–O–C, ~1250 cm⁻¹) and indole NH (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 359.11903 for a fluoroindole analog) .

Advanced Research Questions

Q. How can regioselectivity challenges during benzyloxy group introduction be addressed?

  • Methodological Answer : Regioselectivity in indole functionalization depends on electronic and steric factors. For example, benzylation of 3,4-dihydroxybenzaldehyde favors the 4-position due to lower steric hindrance compared to the 3-position . Using bulky bases (e.g., NaH) or directing groups (e.g., methoxy at C-7) can further control substitution patterns. Computational modeling (DFT) of transition states may predict optimal pathways .

Q. What strategies are employed to evaluate the antitumor potential of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Substituted indoles with electron-withdrawing groups (e.g., fluoro at C-5) show enhanced activity, as seen in analogs with IC₅₀ values <10 μM .
  • Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation. Correlate activity with structural features (e.g., planarity of the indole ring for DNA intercalation) .

Q. How can contradictory spectral or crystallographic data be resolved for structurally similar analogs?

  • Methodological Answer : Discrepancies in melting points (e.g., mp 199–201°C for 7-methoxy-1H-indole-3-carboxylic acid vs. 233–234°C for fluoro-substituted analogs) may arise from polymorphism or impurities. Techniques to resolve these include:

  • DSC/TGA : Differentiate polymorphs via thermal profiles.
  • PXRD : Compare experimental patterns with SCXRD-predicted data .
  • HPLC purity checks : Ensure >95% purity before characterization .

Q. What computational methods predict the electronic effects of substituents on this compound reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on HOMO/LUMO energies. For example, electron-donating groups (e.g., methoxy at C-7) raise HOMO levels, increasing nucleophilic reactivity at C-3 . Molecular docking (AutoDock Vina) can further predict binding affinities to biological targets like kinase enzymes .

Q. How are structure-activity relationships (SARs) developed for indole-based analogs?

  • Methodological Answer : SAR studies require systematic variation of substituents. For example:

  • C-7 Methyl : Enhances metabolic stability by blocking oxidation .
  • Benzyloxy at C-4 : Improves lipophilicity (logP >3) for blood-brain barrier penetration .
  • Electron-withdrawing groups at C-5 : Increase cytotoxicity (e.g., fluoro, nitro) .
    Data matrices correlating substituents with bioactivity (pIC₅₀, logD) guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.